molecular formula C17H8O3 B14313917 1H-Cyclopenta[b]anthracene-1,2,3-trione CAS No. 114946-36-0

1H-Cyclopenta[b]anthracene-1,2,3-trione

Cat. No.: B14313917
CAS No.: 114946-36-0
M. Wt: 260.24 g/mol
InChI Key: BNTKPGLRZMQXKB-UHFFFAOYSA-N
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Description

1H-Cyclopenta[b]anthracene-1,2,3-trione is a polycyclic aromatic hydrocarbon (PAH) with a unique tricyclic structure. This compound is known for its intriguing chemical properties and potential applications in various scientific fields. Its molecular formula is C17H10O3, and it is characterized by the presence of three ketone groups attached to the anthracene core.

Preparation Methods

The synthesis of 1H-Cyclopenta[b]anthracene-1,2,3-trione typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This process occurs in a high-temperature chemical microreactor at approximately 1300 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination, leading to aromatization

Chemical Reactions Analysis

1H-Cyclopenta[b]anthracene-1,2,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions typically yield hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Cyclopenta[b]anthracene-1,2,3-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Cyclopenta[b]anthracene-1,2,3-trione involves its ability to form stable complexes with various molecules. The compound can intercalate with DNA, disrupting normal cellular processes and potentially leading to cell death. This property makes it a candidate for anticancer research. The molecular targets and pathways involved are still under investigation, but its interaction with nucleic acids is a key area of focus .

Comparison with Similar Compounds

1H-Cyclopenta[b]anthracene-1,2,3-trione can be compared with other PAHs, such as:

    1H-Cyclopenta[a]naphthalene: Similar in structure but with different reactivity and applications.

    1H-Cyclopenta[b]naphthalene: Another PAH with distinct chemical properties.

  • 7Helicene-like compounds : These compounds have a helical structure and different photophysical properties .

Properties

CAS No.

114946-36-0

Molecular Formula

C17H8O3

Molecular Weight

260.24 g/mol

IUPAC Name

cyclopenta[b]anthracene-1,2,3-trione

InChI

InChI=1S/C17H8O3/c18-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)17(15)20/h1-8H

InChI Key

BNTKPGLRZMQXKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)C(=O)C4=O

Origin of Product

United States

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